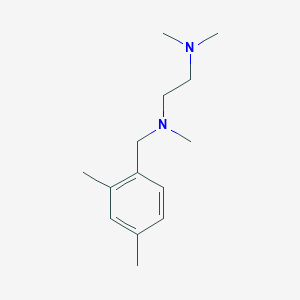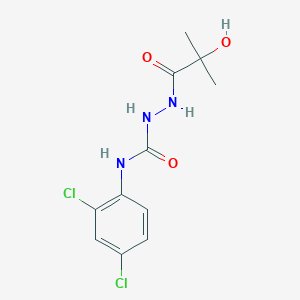
N-(2,4-dimethylbenzyl)-N,N',N'-trimethyl-1,2-ethanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylbenzyl)-N,N',N'-trimethyl-1,2-ethanediamine, commonly known as DMTB-TEDA, is a chemical compound with potential applications in scientific research. This compound belongs to the family of tertiary amines and is used as a ligand in the synthesis of metal complexes.
作用機序
DMTB-TEDA acts as a bidentate ligand, forming coordination complexes with metal ions. The nitrogen atoms in the ethylenediamine backbone of DMTB-TEDA coordinate with the metal ion, while the 2,4-dimethylbenzyl group provides steric hindrance, which can influence the geometry of the complex. The resulting metal complex can exhibit unique properties such as catalytic activity, luminescence, and magnetic properties.
Biochemical and Physiological Effects:
DMTB-TEDA has not been extensively studied for its biochemical and physiological effects. However, studies have shown that DMTB-TEDA can be used as a chelating agent for the extraction of metals from ores. This suggests that DMTB-TEDA may have potential applications in environmental remediation.
実験室実験の利点と制限
The advantages of using DMTB-TEDA as a ligand in metal complex synthesis include its high stability, low toxicity, and ease of synthesis. However, the limitations of using DMTB-TEDA include its strong odor, which can be unpleasant, and the fact that it is not commercially available, which can make it difficult to obtain.
将来の方向性
For research on DMTB-TEDA include exploring its potential applications in catalysis, material science, and bioinorganic chemistry. In addition, further studies are needed to investigate its biochemical and physiological effects and potential environmental applications.
In conclusion, DMTB-TEDA is a chemical compound with potential applications in scientific research. Its use as a ligand in metal complex synthesis has been well-established, and it has potential applications in various fields such as catalysis, material science, and bioinorganic chemistry. Further research is needed to explore its potential applications and to investigate its biochemical and physiological effects.
合成法
DMTB-TEDA can be synthesized by reacting 2,4-dimethylbenzylamine with trimethylamine in the presence of ethylene dibromide. This reaction yields DMTB-TEDA as a yellow liquid with a strong odor. The purity of the compound can be improved by recrystallization from ethanol.
科学的研究の応用
DMTB-TEDA is widely used as a ligand in the synthesis of metal complexes. These metal complexes find applications in various fields such as catalysis, material science, and bioinorganic chemistry. DMTB-TEDA can also be used as a chelating agent in the extraction of metals from ores. In addition, DMTB-TEDA has been used as a phase transfer catalyst in organic synthesis.
特性
IUPAC Name |
N'-[(2,4-dimethylphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-12-6-7-14(13(2)10-12)11-16(5)9-8-15(3)4/h6-7,10H,8-9,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJMYNFRBNVGSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN(C)CCN(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-bromophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5815166.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5815189.png)

![N-(5-chloro-2-methylphenyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B5815213.png)



![3-bromo-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5815236.png)
![1-[(2-pyridinylthio)acetyl]indoline](/img/structure/B5815242.png)

![4-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5815255.png)